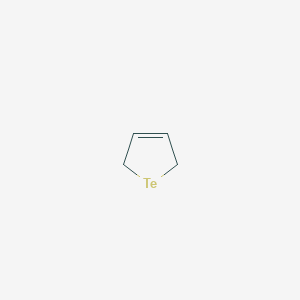
N,N'-Vinylenebis(3-iodopropionic acid carbamic acid anhydride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) is a complex organic compound characterized by its unique structure, which includes iodine atoms, vinyl groups, and carbamic acid anhydride functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) typically involves the reaction of 3-iodopropionic acid with vinylene carbonate under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the anhydride linkage .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) can undergo various chemical reactions, including:
Oxidation: The iodine atoms in the compound can be oxidized to form iodates.
Reduction: The vinyl groups can be reduced to form saturated hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atoms.
Major Products Formed
Oxidation: Iodates and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Thiol, amine, or alkoxide derivatives of the original compound.
Applications De Recherche Scientifique
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atoms.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) involves its ability to undergo nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic Acid: A simpler compound with similar functional groups but lacking the iodine atoms and vinyl groups.
Vinylene Carbonate: Shares the vinylene group but does not contain iodine or carbamic acid functionalities.
3-Iodopropionic Acid: Contains the iodine and propionic acid groups but lacks the vinylene and carbamic acid anhydride functionalities.
Uniqueness
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) is unique due to its combination of iodine atoms, vinyl groups, and carbamic acid anhydride functionalities
Propriétés
Numéro CAS |
73622-92-1 |
|---|---|
Formule moléculaire |
C10H12I2N2O6 |
Poids moléculaire |
510.02 g/mol |
Nom IUPAC |
[(E)-2-(3-iodopropanoyloxycarbonylamino)ethenyl]carbamoyl 3-iodopropanoate |
InChI |
InChI=1S/C10H12I2N2O6/c11-3-1-7(15)19-9(17)13-5-6-14-10(18)20-8(16)2-4-12/h5-6H,1-4H2,(H,13,17)(H,14,18)/b6-5+ |
Clé InChI |
SNXNGZCPLLSEST-AATRIKPKSA-N |
SMILES isomérique |
C(CI)C(=O)OC(=O)N/C=C/NC(=O)OC(=O)CCI |
SMILES canonique |
C(CI)C(=O)OC(=O)NC=CNC(=O)OC(=O)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


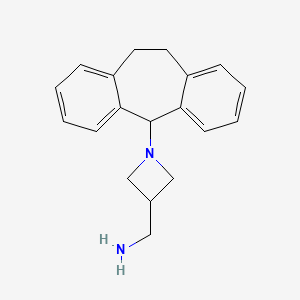
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
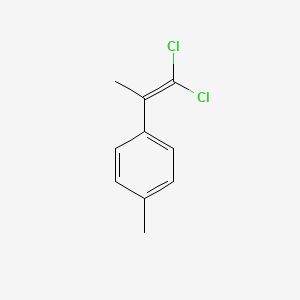
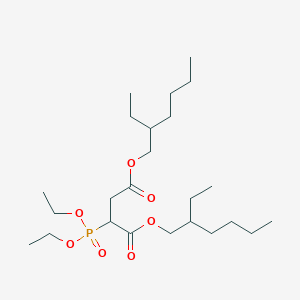
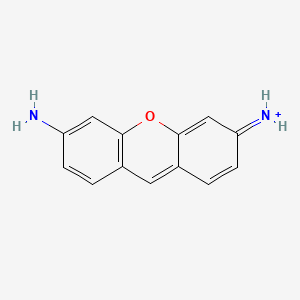
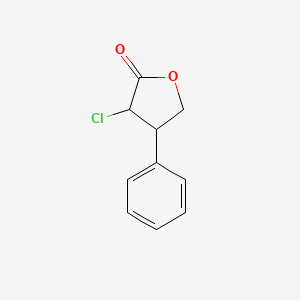

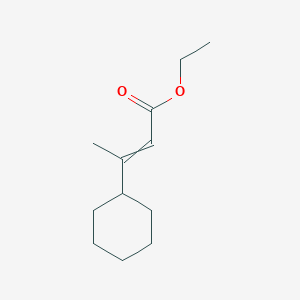
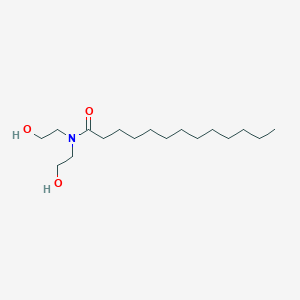
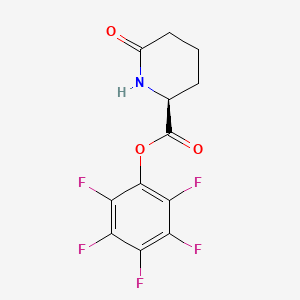
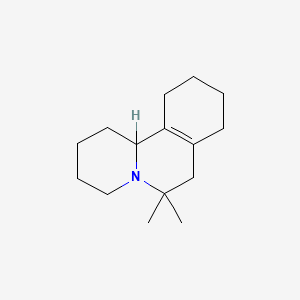
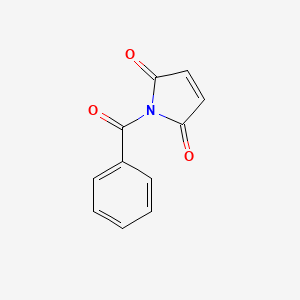
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
